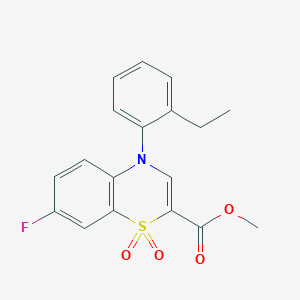

methyl 4-(2-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 4-(2-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a fluorinated benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a 2-ethylphenyl group at position 4, a fluorine atom at position 7, and a methyl ester at position 2. The 1,1-dioxide moiety indicates sulfone groups at the sulfur atom of the thiazine ring. Fluorine at position 7 likely contributes to electronic effects (e.g., electron-withdrawing) and resistance to oxidative metabolism.

Properties

IUPAC Name |

methyl 4-(2-ethylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-3-12-6-4-5-7-14(12)20-11-17(18(21)24-2)25(22,23)16-10-13(19)8-9-15(16)20/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEOGRFZEATLSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps:

Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative to form the benzothiazine core.

Substitution Reactions:

Esterification: The carboxyl group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the ester, potentially converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry: Due to its structural similarity to other biologically active benzothiazines, it may be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.

Biological Studies: The compound can be used in studies exploring the modulation of biological pathways, particularly those involving oxidative stress and inflammation.

Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism of action for methyl 4-(2-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide would depend on its specific biological target. Generally, benzothiazine derivatives exert their effects by interacting with enzymes or receptors, leading to modulation of cellular pathways. For instance, they may inhibit enzymes involved in oxidative stress or bind to receptors that regulate inflammation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Structural Differences :

- Substituent Position: The target compound’s 4-(2-ethylphenyl) group contrasts with 4-methoxy (polar), 4-ethoxy (bulkier), and 4-hydroxy (H-bond donor) in analogs. This substitution enhances lipophilicity, favoring blood-brain barrier penetration or hydrophobic target interactions.

Physicochemical Properties

- Lipophilicity : The 2-ethylphenyl group (logP ~3–4 estimated) increases lipophilicity versus methoxy (logP ~1–2) or hydroxyl (logP ~0–1) substituents, favoring oral bioavailability .

- Solubility : Polar groups (e.g., methoxy, hydroxyl) enhance aqueous solubility but may reduce cell permeability. The target compound’s solubility is likely lower than methoxy analogs but higher than purely aromatic derivatives .

- Crystal Packing : Analogs with ethoxy or hydroxyl groups exhibit intermolecular C–H⋯O/S interactions and π-π stacking, stabilizing crystal lattices. The bulky 2-ethylphenyl in the target compound may disrupt such packing, altering melting points or crystallinity .

Biological Activity

Methyl 4-(2-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a fluorinated benzothiazine core that contributes to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 361.4 g/mol. The presence of the fluorine atom and the ethylphenyl group in its structure enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆FNO₄S |

| Molecular Weight | 361.4 g/mol |

| CAS Number | 1291831-96-3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.

- Receptor Modulation : It can interact with receptors that regulate cell proliferation and apoptosis, leading to potential anticancer effects.

- Cellular Uptake : The unique structure allows for efficient cellular uptake, enhancing its bioavailability and effectiveness against target cells.

Biological Activities

Research indicates several promising biological activities associated with this compound:

Anticancer Activity

Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against breast cancer (MCF-7), ovarian cancer (SKOV3), and renal cancer (A498) cell lines.

- Mechanisms Observed : Induction of apoptosis and cell cycle arrest have been noted as primary mechanisms through which this compound exerts its anticancer effects.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential:

- Bacterial Inhibition : It demonstrates activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

- Mechanism : The antibacterial action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation:

- Cytokine Modulation : The compound can modulate the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

-

Antiproliferative Study :

- A study demonstrated that this compound inhibited the growth of MCF-7 cells with an IC50 value of approximately 15 µM. This indicates potent activity compared to standard chemotherapeutics like doxorubicin.

-

Antimicrobial Testing :

- In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli.

-

Inflammation Model :

- In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory marker levels compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.